molecular formula H4MnNO7P2 B160290 Ammonium manganese(3+) diphosphate CAS No. 10101-66-3

Ammonium manganese(3+) diphosphate

Cat. No.: B160290
CAS No.: 10101-66-3
M. Wt: 246.92 g/mol
InChI Key: UHHXUPJJDHEMGX-UHFFFAOYSA-K
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Description

Ammonium manganese(3+) diphosphate, also known as manganese violet, is a mineral-based colorant commonly used in cosmetics and personal care products. It is a purple pigment that imparts a bluish-violet hue to formulations. The chemical formula for this compound is H₄MnNO₇P₂, which consists of manganese, ammonium, phosphate, and water molecules . This compound is primarily used as a coloring agent in a wide range of cosmetics, including lipsticks, eye shadows, blushes, and nail polishes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium manganese(3+) diphosphate is synthesized by heating manganese dioxide with ammonium dihydrogen phosphate and water. Phosphorous acid is added, and the mixture is heated until the violet color is developed . Another method involves milling a mixture of manganese oxide and diammonium hydrogen phosphate, followed by heating at 400°C to produce the brightest purple pigment .

Industrial Production Methods

In industrial settings, this compound is produced by combining ammonium manganate with ammonium sulfate. The resulting compound is then heated to produce manganese ammonium pyrophosphate, which is further heated to produce manganese violet .

Chemical Reactions Analysis

Types of Reactions

Ammonium manganese(3+) diphosphate undergoes various chemical reactions, including:

    Oxidation: The manganese in the compound can be oxidized to higher oxidation states.

    Reduction: The manganese can also be reduced to lower oxidation states.

    Substitution: The ammonium ions can be substituted with other cations under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the exchange of ammonium ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher manganese oxides, while reduction may yield lower manganese oxides or elemental manganese.

Scientific Research Applications

Ammonium manganese(3+) diphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which ammonium manganese(3+) diphosphate exerts its effects is primarily through its ability to impart color. The manganese ions in the compound interact with light, resulting in the absorption and reflection of specific wavelengths, which gives the compound its characteristic violet color. Additionally, the ammonium and phosphate ions contribute to the stability and solubility of the compound in various formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium manganese(3+) diphosphate is unique due to its vibrant violet color, high stability, and excellent dispersibility in various solvents. It does not fade or change color over time, making it a popular choice for cosmetic manufacturers .

Properties

IUPAC Name

azanium;manganese(3+);phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn.H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;1H3;(H2,1,2,3)(H2,4,5,6)/q+3;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHXUPJJDHEMGX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4MnNO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889526
Record name Ammonium manganese pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Diphosphoric acid, ammonium manganese(3+) salt (1:1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10101-66-3
Record name Ammonium manganese pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, ammonium manganese(3+) salt (1:1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium manganese pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium manganese(3+) diphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANGANESE VIOLET
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ammonium manganese(3+) diphosphate
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Ammonium manganese(3+) diphosphate
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Ammonium manganese(3+) diphosphate

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